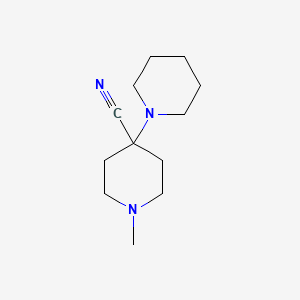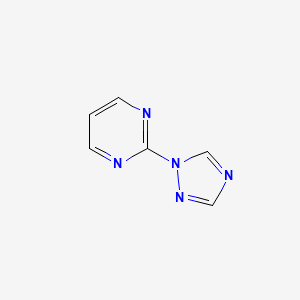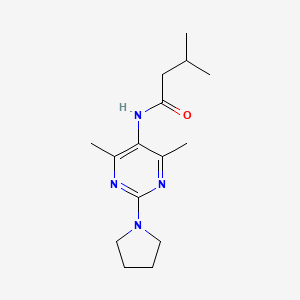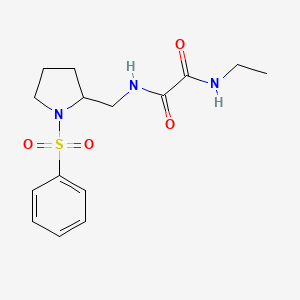
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a compound that belongs to the class of organic compounds known as indazoles . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
The synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . Another method involves the addition of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is used as a reagent and building block in several synthetic applications. It serves as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . Its molecular weight is 183.3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Microwave-Assisted Synthesis for Serotonin Antagonism
This compound has been used in the microwave-assisted synthesis of serotonin 5-HT3 receptor antagonists, showing potential in biological applications (Mahesh, Perumal, & Pandi, 2004).
Ring Contraction in Organic Chemistry
It plays a role in the ring contraction of 2H-pyran-2-ones, demonstrating its utility in complex organic synthesis processes (Sil, Sharon, Maulik, & Ram, 2004).
One-Pot Synthesis of Pyrimidinones
Its involvement in the one-pot synthesis of pyrimidinones, exhibiting a capability for efficient chemical synthesis (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Cycloaddition Reactions for Spiro Oxindole Alkaloids
Utilized in cycloaddition reactions to produce spiro oxindole alkaloids, an important class of compounds in medicinal chemistry (Bell, Brown, Eastwood, & Horvath, 2000).
Tautomeric Equilibrium Studies
Studied for its influence on the tautomeric equilibrium of certain organic compounds, which is crucial in understanding their chemical behavior (Deneva, Manolova, Lubenov, Kuteva, Kamounah, Nikolova, Shivachev, & Antonov, 2013).
Biological and Pharmacological Applications
Corrosion Inhibition in Materials Science
Explored for its adsorption and corrosion inhibition properties on iron, which could be valuable in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Antimicrobial Agent Development
Investigated for its potential as a base in the synthesis of antimicrobial agents, indicating its relevance in the development of new drugs (Venkatesan & Maruthavanan, 2012).
Synthesis of Thioxo-l,4-Dihydropyridine-3-Carbonitriles
Utilized in the synthesis of thioxo-l,4-dihydropyridine-3-carbonitriles, compounds with noted cardiovascular and hepatoprotective activities (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-piperidin-1-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMFGHEQYDZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)
![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)
![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)



![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)